N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-2-cyclohexylglycine dicyclohexylammonium salt, commonly referred to as N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid, is a derivative of cyclohexylglycine. It is a protected amino acid used in peptide synthesis. The compound is characterized by its molecular formula C25H46N2O4 and a molecular weight of 438.65 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt typically involves the protection of the amino group of D-2-cyclohexylglycine with a tert-butoxycarbonyl (Boc) group. This is followed by the formation of the dicyclohexylammonium salt. The reaction conditions often include the use of organic solvents and reagents such as dicyclohexylcarbodiimide (DCC) for coupling reactions .
Industrial Production Methods
Industrial production of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for biochemical applications .
Chemical Reactions Analysis
Types of Reactions
Boc-D-2-cyclohexylglycine dicyclohexylammonium salt undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be substituted under acidic conditions to yield the free amino acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using reagents like DCC.
Common Reagents and Conditions
Common reagents used in the reactions involving Boc-D-2-cyclohexylglycine dicyclohexylammonium salt include:
Dicyclohexylcarbodiimide (DCC): Used for coupling reactions.
Trifluoroacetic acid (TFA): Used for deprotection of the Boc group.
Major Products Formed
The major products formed from these reactions include peptides and deprotected amino acids, which are essential intermediates in peptide synthesis .
Scientific Research Applications
Boc-D-2-cyclohexylglycine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein structure and function.
Medicine: For the development of peptide-based therapeutics.
Industry: In the production of biochemical reagents and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-D-2-cyclohexylglycine dicyclohexylammonium salt involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Boc group is removed under acidic conditions, yielding the free amino acid or peptide .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Boc-D-2-cyclohexylglycine dicyclohexylammonium salt include:
- Boc-L-2-cyclohexylglycine dicyclohexylammonium salt
- Boc-D-phenylglycine dicyclohexylammonium salt
- Boc-D-alanine dicyclohexylammonium salt .
Uniqueness
What sets Boc-D-2-cyclohexylglycine dicyclohexylammonium salt apart is its specific use in the synthesis of peptides that incorporate D-2-cyclohexylglycine, which can impart unique structural and functional properties to the resulting peptides .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAPUSGSSYBOQR-HNCPQSOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198470-08-5 |
Source
|
Record name | Cyclohexaneacetic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-, (αR)-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198470-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.